molecular formula C6H9Cl2NO B14589926 3-Chloro-4-(chloromethyl)-1-methylpyrrolidin-2-one CAS No. 61213-11-4

3-Chloro-4-(chloromethyl)-1-methylpyrrolidin-2-one

Cat. No.: B14589926
CAS No.: 61213-11-4
M. Wt: 182.04 g/mol
InChI Key: QITPMQYBHLZNOS-UHFFFAOYSA-N
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Description

3-Chloro-4-(chloromethyl)-1-methylpyrrolidin-2-one is an organic compound with a unique structure that includes a pyrrolidinone ring substituted with chlorine and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(chloromethyl)-1-methylpyrrolidin-2-one typically involves the chlorination of 1-methylpyrrolidin-2-one The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and efficiency. The reaction conditions are carefully monitored to maintain the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(chloromethyl)-1-methylpyrrolidin-2-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of substituted pyrrolidinones.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove chlorine atoms or to convert the compound into different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or primary amines are commonly used under mild to moderate conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed under controlled conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions include various substituted pyrrolidinones, which can have different functional groups depending on the reagents and conditions used.

Scientific Research Applications

3-Chloro-4-(chloromethyl)-1-methylpyrrolidin-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Chloro-4-(chloromethyl)-1-methylpyrrolidin-2-one exerts its effects involves interactions with specific molecular targets. The chlorine atoms and the pyrrolidinone ring play crucial roles in these interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-1-methylpyrrolidin-2-one: Lacks the chloromethyl group, resulting in different reactivity and applications.

    4-Chloro-1-methylpyrrolidin-2-one: Similar structure but with chlorine at a different position, affecting its chemical properties.

    1-Methylpyrrolidin-2-one: The parent compound without any chlorine substitution, used as a solvent and intermediate in organic synthesis.

Properties

CAS No.

61213-11-4

Molecular Formula

C6H9Cl2NO

Molecular Weight

182.04 g/mol

IUPAC Name

3-chloro-4-(chloromethyl)-1-methylpyrrolidin-2-one

InChI

InChI=1S/C6H9Cl2NO/c1-9-3-4(2-7)5(8)6(9)10/h4-5H,2-3H2,1H3

InChI Key

QITPMQYBHLZNOS-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C(C1=O)Cl)CCl

Origin of Product

United States

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